Nitric acid--(4-methoxyphenyl)methanol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid–(4-methoxyphenyl)methanol (1/1) is a compound formed by the reaction of nitric acid with (4-methoxyphenyl)methanol. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a nitro group and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid–(4-methoxyphenyl)methanol typically involves the nitration of (4-methoxyphenyl)methanol using nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The nitration process can be conducted in the presence of sulfuric acid, which acts as a catalyst and enhances the reaction rate .
Industrial Production Methods
Industrial production of nitric acid–(4-methoxyphenyl)methanol involves large-scale nitration processes. These processes are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Nitric acid–(4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives of (4-methoxyphenyl)methanol.
Reduction: Amino derivatives.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
Nitric acid–(4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of nitric acid–(4-methoxyphenyl)methanol involves the interaction of its functional groups with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylmethanol: Lacks the nitro group, making it less reactive in certain chemical reactions.
Nitrobenzene: Contains a nitro group but lacks the methoxy group, resulting in different chemical properties.
Anisole: Contains a methoxy group but lacks the nitro group and the methanol moiety
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and diverse applications in various fields .
Properties
CAS No. |
79929-17-2 |
---|---|
Molecular Formula |
C8H11NO5 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
(4-methoxyphenyl)methanol;nitric acid |
InChI |
InChI=1S/C8H10O2.HNO3/c1-10-8-4-2-7(6-9)3-5-8;2-1(3)4/h2-5,9H,6H2,1H3;(H,2,3,4) |
InChI Key |
OPQRLTLNFBBDLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CO.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.